ETHYL 2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Description
ETHYL 2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an ethoxycarbonyl group at position 3. The molecule also contains a sulfanyl-linked acetyl amino group connected to a 5-amino-1,3,4-thiadiazole moiety.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S3/c1-3-19-8(18)7-5(2)13-10(21-7)14-6(17)4-20-11-16-15-9(12)22-11/h3-4H2,1-2H3,(H2,12,15)(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLRERAWPLPCGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(S2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.
Coupling Reactions: The thiadiazole and thiazole rings are then coupled through a series of reactions involving acylation and esterification to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Thiazole-Carboxylate Unit Formation
The 4-methyl-1,3-thiazole-5-carboxylate fragment is synthesized via:
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Hantzsch thiazole synthesis , involving α-keto esters, aldehydes, and sulfur-containing reagents (e.g., thiourea) .
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Esterification of the carboxylic acid to the ethyl ester using alcohol and acid catalysts .
Example Reaction :
A α-keto ester reacts with thiourea and a methyl group donor (e.g., methyl chloride) to form the thiazole ring. Subsequent esterification introduces the ethyl group .
Coupling Reaction
The sulfanyl-acetyl-amino bridge connects the thiadiazole and thiazole moieties:
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Thiolation : The thiadiazole’s thiol group (-SH) reacts with an acetyl-amino group (e.g., from a chloroacetyl derivative).
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Amide bond formation : The amino group of the thiazole reacts with the acetyl group via nucleophilic substitution or coupling reagents (e.g., DCC) .
Example Reaction :
A chloroacetyl group on the thiazole undergoes nucleophilic substitution with the thiadiazole’s thiol group, followed by amidation with an amine .
Data Tables: Reaction Conditions
Biological and Functional Implications
While the query focuses on chemical reactions, the compound’s 1,3,4-thiadiazole moiety is noted for:
Scientific Research Applications
ETHYL 2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic properties.
Biological Research: It has been used in studies investigating enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of ethyl thiazole/thiadiazole carboxylates. Below is a detailed comparison with structurally related derivatives:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Structural Variations and Bioactivity: The target compound features a 5-amino-1,3,4-thiadiazole group, which distinguishes it from analogs like the 4-bromophenyl derivative or the 2-chlorophenyl amino variant . ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE includes a thioxo group, which may increase electrophilicity and reactivity compared to the target compound’s sulfanyl-acetyl bridge.
Physicochemical Properties: The 2-chlorophenyl amino analog has a relatively high melting point (145–146°C), likely due to strong intermolecular interactions from the chlorophenyl group. In contrast, the target compound’s melting point is unreported but may be lower due to its flexible sulfanyl-acetyl chain.
Safety Profiles :
- Only the bromophenyl derivative carries a specific safety warning (irritant), highlighting the need for careful handling of halogenated analogs.
Table 2: Functional Group Impact on Properties
Research Implications
The target compound’s unique combination of a thiadiazole sulfanyl group and methyl-substituted thiazole positions it as a novel candidate for drug discovery. Future studies should focus on:
Biological Activity
Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfany]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a compound featuring both thiadiazole and thiazole moieties, which contribute to its diverse biological activities. This article explores its cytotoxic effects, antibacterial properties, and potential applications in cancer treatment based on various studies.
Chemical Structure and Properties
The compound's structure includes:
- Thiadiazole ring : Known for its biological activity.
- Thiazole ring : Enhances the compound's pharmacological properties.
- Ethyl ester group : Contributes to solubility and bioavailability.
Cytotoxic Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of breast cancer (MCF-7) and lung carcinoma (A549) cells with IC50 values as low as 0.28 µg/mL and 0.52 µg/mL, respectively .
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.28 |
| Compound B | A549 | 0.52 |
| Compound C | HePG-2 | 1.16 |
Antibacterial Properties
The compound has also demonstrated broad-spectrum antibacterial activity. Studies have indicated that thiadiazole derivatives possess effective inhibition against Gram-positive and Gram-negative bacteria. For example:
- Compounds with electron-withdrawing groups at specific positions showed enhanced antibacterial activity against E. coli and S. aureus .
Table 2: Antibacterial Activity of Thiadiazole Derivatives
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 15.6 µg/mL |
| Compound E | S. aureus | 12.5 µg/mL |
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of tubulin polymerization : Some thiadiazoles interact with tubulin, disrupting microtubule formation which is critical for cell division .
- Induction of apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells through increased DNA fragmentation and activation of apoptotic pathways .
Case Studies
A notable case study involved the evaluation of a specific thiadiazole derivative's effect on various cancer cell lines:
Q & A
Q. What are the critical steps in synthesizing this compound, and how can intermediates be characterized?
The synthesis involves coupling a 5-amino-1,3,4-thiadiazole-2-thiol derivative with a chloroacetylated 4-methylthiazole precursor. Key steps include:
- Aminothiazole preparation : Reacting 2-amino-4-methylthiazole with chloroacetyl chloride in dioxane/triethylamine to form the chloroacetamide intermediate .
- Thiol coupling : Introducing the thiadiazole-sulfanyl group via nucleophilic substitution under controlled pH to avoid disulfide formation .
- Purification : Recrystallization from ethanol-DMF mixtures to isolate the final product . Characterization employs TLC (chloroform:methanol 7:3) for reaction monitoring and NMR/FTIR to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, thiadiazole C=N stretches) .
Q. What analytical techniques are recommended to confirm purity and detect impurities?
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient to resolve co-eluting epimers or byproducts .
- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and detect sulfanyl-acetyl decomposition products .
- Elemental analysis for nitrogen/sulfur content to validate stoichiometry .
Q. Which solvents and reaction conditions optimize solubility and stability during synthesis?
- Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates, while ethanol is preferred for recrystallization .
- Stability tests under varying pH (4–9) and temperature (20–60°C) reveal degradation above 50°C, necessitating cold storage (-20°C) for long-term stability .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yield and minimize side products?
Apply response surface methodology (RSM) to evaluate variables:
- Factors : Temperature (20–40°C), solvent ratio (dioxane:water), and equivalents of triethylamine.
- Response : Yield (%) and impurity levels. A central composite design reduces the number of trials while identifying interactions between parameters (e.g., excess base increases hydrolysis risk) .
Q. How to resolve conflicting spectral data (e.g., NMR splitting vs. X-ray crystallography)?
- Dynamic NMR : Assess temperature-dependent splitting to identify rotational barriers in the sulfanyl-acetyl moiety .
- X-ray diffraction : Resolve stereochemical ambiguities in the thiadiazole-thiazole linkage, particularly if hindered rotation creates atropisomers .
Q. What computational methods predict reactivity and binding affinity for target applications?
- DFT calculations (B3LYP/6-31G* basis set) to map electron density in the thiadiazole ring, predicting nucleophilic attack sites .
- Molecular docking (AutoDock Vina) against biological targets (e.g., kinases) to prioritize analogs with improved hydrogen-bonding interactions .
Q. How to design analogs with enhanced bioactivity while maintaining solubility?
- Structural modifications : Replace the ethyl ester with a methyl group to reduce hydrophobicity or introduce polar substituents (e.g., hydroxyl) on the thiazole ring .
- SAR studies : Compare IC₅₀ values of analogs with varying sulfanyl-acetyl chain lengths to balance potency and logP .
Q. What strategies isolate and identify trace impurities during scale-up?
- Preparative HPLC with fraction collection to isolate impurities >0.1%.
- LC-MS/MS fragmentation patterns to deduce structures (e.g., hydrolyzed ester or oxidized sulfanyl groups) .
Q. How to assess stability under accelerated degradation conditions (e.g., light, oxidizers)?
- Forced degradation : Expose to UV light (ICH Q1B guidelines) or 3% H₂O₂ to identify photolytic/oxidative degradation pathways .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data .
Q. What mechanistic insights explain the reactivity of the thiadiazole-thiazole core?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
